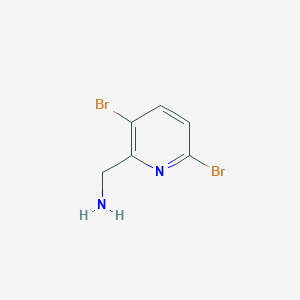
(3,6-Dibromopyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Dibromopyridin-2-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 6th positions, and a methanamine group is attached to the 2nd position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 2-pyridinemethanamine using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (3,6-Dibromopyridin-2-yl)methanamine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3,6-Dibromopyridin-2-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 in combination with TEMPO as an oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: De-brominated pyridine derivatives.
Substitution: Pyridine derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
(3,6-Dibromopyridin-2-yl)methanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3,6-Dibromopyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a precursor in the synthesis of biologically active molecules . The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: A similar compound with only one bromine atom at the 6th position.
(6-Methoxypyridin-2-yl)methanamine: A compound with a methoxy group instead of bromine.
(2,6-Dibromopyridin-4-yl)methanamine: A compound with bromine atoms at the 2nd and 6th positions.
Uniqueness
(3,6-Dibromopyridin-2-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds .
Propiedades
Fórmula molecular |
C6H6Br2N2 |
|---|---|
Peso molecular |
265.93 g/mol |
Nombre IUPAC |
(3,6-dibromopyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H,3,9H2 |
Clave InChI |
CGFUZHXQZAVOCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


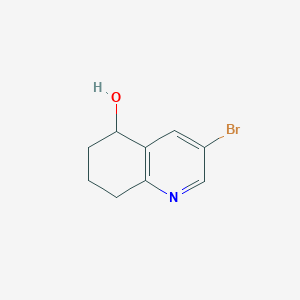
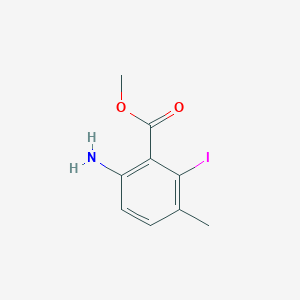
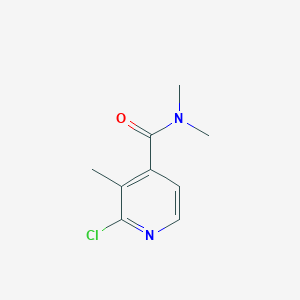
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
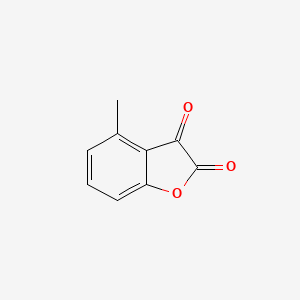
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)

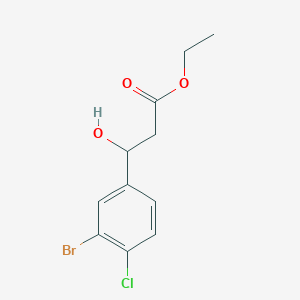
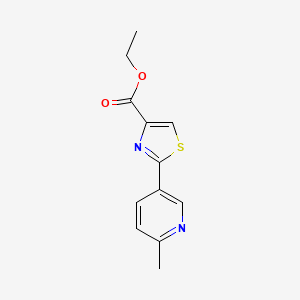
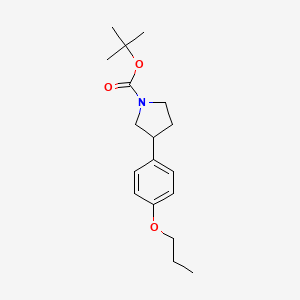
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
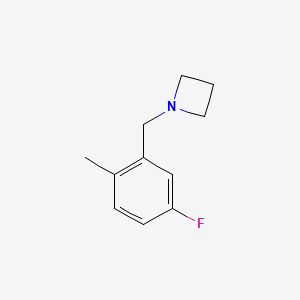
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
